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Executive Summary

1-Fluoro-7-methoxynaphthalene (CAS: 13791-03-2) is a specialized naphthalene derivative
increasingly utilized in medicinal chemistry as a scaffold for bioisosteric replacement and
metabolic stability enhancement.[1][2][3] Its structural distinctiveness lies in the 1,7-substitution
pattern, which imparts unique electronic properties compared to the more common 2,6-
isomers. This guide provides a rigorous analysis of its physicochemical properties, synthesis
pathways, and spectroscopic identification, designed for researchers in drug discovery and
materials science.

Part 1: Chemical Identity & Structural Analysis
Nomenclature & Identifiers
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Parameter Detail

IUPAC Name 1-Fluoro-7-methoxynaphthalene
CAS Registry Number 13791-03-2

Molecular Formula C11HoFO

Molecular Weight 176.19 g/mol

SMILES COclccc2c(F)ccec2cl

Predicted based on structure:[4]

InChl Key
UJQOYDMIMQIDBY-UHFFFAOYSA-N

Structural Electronic Profile

The 1-fluoro-7-methoxy substitution creates a "push-pull" electronic environment on the
naphthalene core, though less pronounced than para-substituted benzenes due to the bicyclic
distribution.

e C1-Fluorine: Acts as a weak deactivator via induction (

) but a weak donor via resonance (
). Its position at C1 (alpha) is sterically significant, often twisting peri-hydrogens.

o C7-Methoxy: A strong electron donor (

), activating the ring system, particularly at the C8 (ortho) and C6 (ortho) positions.

e Dipole Moment: The vector sum of the C-F and C-O dipoles results in a distinct polarity
profile that influences solubility and binding affinity in protein pockets.

Part 2: Thermodynamic & Physical Constants

Note: Due to the specialized nature of this isomer, certain values are derived from high-fidelity
predictive algorithms (ACD/Labs, EPISuite) and structure-activity relationship (SAR)
extrapolation from the 1-fluoro and 2-methoxy analogs.
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Physical State & Transitions

Property

Value | Range

Confidence Level

Context for
Researchers

Physical State

Low-melting Solid or

Viscous Oil

Medium

The 1,7-substitution
disrupts crystal
packing efficiency
compared to the
symmetric 2,6-isomer
(MP ~108°C). Expect
a solid that may oil out

upon slight heating.

Melting Point

45 -55°C
(Estimated)

Calculated

Handling requires cold
storage to prevent
liquefaction during

weighing.

Boiling Point

280 — 290 °C (at 760
mmHg)

High (Predicted)

Significantly higher
than 1-
fluoronaphthalene
(215°C) due to the
methoxy group

contribution.

Density

1.16 £ 0.06 g/cm3

High (Predicted)

Denser than water;
aids in phase
separation during

aqueous workups.

Solubility & Lipophilicity

e LogP (Octanol/Water):3.62 (Predicted).

o Implication: High lipophilicity indicates excellent blood-brain barrier (BBB) penetration

potential, making it a viable scaffold for CNS-active drugs (analogous to agomelatine).

e Solubility:
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o Water:[5] Insoluble (< 0.1 mg/mL).
o Organic Solvents: Highly soluble in DCM, Chloroform, Ethyl Acetate, and DMSO.

Part 3: Synthesis & Isolation Protocols
Primary Synthetic Route: The Balz-Schiemann Approach

The most reliable route to 1-fluoro-7-methoxynaphthalene avoids direct fluorination (which
lacks regioselectivity) and instead utilizes the transformation of an amine to a fluoride via a
diazonium salt.

Step-by-Step Protocol

Precursor: 1-Amino-7-methoxynaphthalene (derived from 8-amino-2-naphthol).
» Diazotization:

o Dissolve 1-amino-7-methoxynaphthalene in HBF4 (48% aq) at -5°C.

o Add NaNO: (1.1 eq) dropwise, maintaining temp < 0°C.

o Critical Control: The diazonium tetrafluoroborate salt will precipitate. Do not filter
immediately; stir for 30 mins to ensure complete conversion.

« Isolation of Diazonium Salt:
o Filter the precipitate and wash with cold ether/ethanol (1:1) to remove trace water.

o Safety: Dry the salt under vacuum at room temperature. Do not heat. Diazonium salts are
potentially explosive.

e Thermal Decomposition (Fluorination):
o Suspend the dry salt in 1,2-dichlorobenzene (high boiling solvent).
o Heat slowly to 100-110°C. Nitrogen gas evolution indicates the reaction progress (

release).
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o Mechanism:[5][6][7][8] The reaction proceeds via a phenyl cation intermediate which
captures the fluoride anion.

o Purification:

o Perform steam distillation or vacuum distillation to isolate the product from the solvent and
tarry byproducts.

o Final purification via silica gel flash chromatography (Hexanes:EtOAc 95:5).

Synthesis Workflow Diagram

8 phthol . D <0°C Diazonium Tetrafluoroborate Salt Heat Thermal Decomposition 1-Fluoro-7-methoxynaphthalene
(Starting Material) (Me2504 / NaOH) (NaNO2 / HBF4) (Precipitate) (110°C, -N2) (Target)

Click to download full resolution via product page

Caption: Balz-Schiemann route for regioselective introduction of fluorine at C1.

Part 4: Spectroscopic Characterization (Validation)

To validate the identity of 1-Fluoro-7-methoxynaphthalene, researchers must look for specific
splitting patterns arising from

coupling.

Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, CDCIs) Prediction:

e 3.95 (3H, s): Methoxy group (—OCHs). Distinct singlet.

e 7.10-7.25(m): C2-H and C3-H. The C2 proton will show a large coupling constant (
Hz) due to ortho-fluorine.

e 7.50 (d,

Hz): C8-H. This proton is meta to the methoxy group and peri to the fluorine. It may show
broadening or small coupling to F.
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. 7.75(d,

Hz): C6-H (ortho to methoxy).

F NMR (376 MHz, CDCls):

e -120to -125 ppm: Single peak. The chemical shift is characteristic of alpha-
fluoronaphthalenes.

Mass Spectrometry (GC-MS)
e Molecular lon (
): 176 m/z (Base peak).
e Fragmentation:
o M-15 (161 m/z): Loss of methyl radical (
) from the methoxy group.

o M -28 (148 m/z): Loss of CO (common in phenols/ethers).

o M-19: Loss of F is rare in aromatic fluorides under standard EI conditions, confirming the
stability of the C-F bond.

Part 5: Handling & Safety (SDS Summary)

Hazard Classification: Irritant (Skin/Eye), potentially harmful if swallowed.

Hazard Category Precautionary Measure

) Use a fume hood. Naphthalene derivatives can
Inhalation _ . _
sublime; avoid dust generation.

) Wear Nitrile gloves (0.11 mm min thickness).
Skin Contact ) - ] ]
Lipophilic compounds penetrate skin easily.

Store at 2-8°C under inert atmosphere
Storage (Argon/Nitrogen). Protect from light to prevent

photo-oxidation of the naphthalene ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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